molecular formula C19H21ClN2O B176946 (3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone CAS No. 5953-54-8

(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

Cat. No. B176946
CAS RN: 5953-54-8
M. Wt: 328.8 g/mol
InChI Key: LFXXHMAJFHWLHF-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone, commonly known as 3C-P, is a synthetic drug that belongs to the class of phenethylamines. It was first synthesized in the early 1970s by Alexander Shulgin, a renowned American chemist and pharmacologist. 3C-P is a potent hallucinogen that produces intense visual and auditory effects. It is classified as a Schedule I controlled substance in the United States, meaning that it has no accepted medical use and a high potential for abuse.

Mechanism Of Action

The exact mechanism of action of 3C-P is not fully understood, but it is believed to act primarily by binding to the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. When 3C-P binds to the receptor, it causes a cascade of signaling events that ultimately lead to the hallucinogenic effects of the drug. 3C-P may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors, which could contribute to its effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3C-P are similar to those of other hallucinogenic drugs such as LSD and psilocybin. The drug produces intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions. These effects are thought to be caused by the drug's interaction with the serotonin system in the brain. The physiological effects of 3C-P include increased heart rate and blood pressure, dilated pupils, and changes in body temperature.

Advantages And Limitations For Lab Experiments

The use of 3C-P in laboratory experiments has several advantages and limitations. One advantage is that it is a potent hallucinogen that produces consistent and predictable effects, which makes it useful for studying the neural mechanisms of hallucinations. However, its classification as a Schedule I controlled substance makes it difficult to obtain and limits its use in research. Additionally, the potential risks associated with the use of 3C-P in humans make it challenging to conduct clinical studies.

Future Directions

There are several future directions for research on 3C-P. One area of interest is its potential therapeutic applications, particularly for mood disorders such as depression and anxiety. Another direction is to further investigate its mechanism of action and its interactions with other receptors in the brain. Additionally, there is a need for more research on the long-term effects of 3C-P use and its potential for abuse. Overall, continued research on 3C-P could provide valuable insights into the neural mechanisms of hallucinations and the development of novel treatments for psychiatric disorders.

Synthesis Methods

The synthesis of 3C-P involves several steps and requires specialized equipment and expertise in organic chemistry. The starting material for the synthesis is 3-chloroacetophenone, which is reacted with N-methylpiperazine and benzyl chloride to form the intermediate product, (3-chlorophenyl)-[4-(benzyl)piperazin-1-yl]methanone. This intermediate is then reacted with 2-methylbenzyl chloride to form the final product, (3-chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone. The synthesis of 3C-P is challenging and requires careful purification to ensure that the final product is of high purity.

Scientific Research Applications

Despite its classification as a Schedule I controlled substance, 3C-P has been the subject of scientific research in recent years. Researchers are interested in studying its mechanism of action and its potential therapeutic applications. One study found that 3C-P has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood and perception. This suggests that 3C-P may have potential as a treatment for mood disorders such as depression and anxiety.

properties

CAS RN

5953-54-8

Product Name

(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN2O/c1-15-5-2-3-6-17(15)14-21-9-11-22(12-10-21)19(23)16-7-4-8-18(20)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

LFXXHMAJFHWLHF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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